1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, often referred to as FB-BTPD , is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzothiophene fused with a pyrimidine ring.
- The 2,4(1H,3H)-dione moiety indicates the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring.
- The substituents include a fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for FB-BTPD, but one common approach involves the following steps:
-
Benzothiophene Synthesis
- Start with commercially available benzothiophene or synthesize it from suitable precursors.
- Introduce the fluorobenzyl group at position 1 using appropriate reagents (e.g., nucleophilic aromatic substitution).
- Protect the carbonyl groups temporarily.
-
Pyrimidine Ring Formation
- Synthesize the pyrimidine ring by reacting a suitable precursor (e.g., 2,4-diketone) with a fluorinated aniline derivative.
- Deprotect the carbonyl groups.
-
Final Assembly
- Combine the fluorobenzyl-substituted benzothiophene and the pyrimidine ring under suitable conditions.
- Remove any protecting groups.
Industrial Production
Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Specific conditions and catalysts may vary based on the manufacturer.
Chemical Reactions Analysis
FB-BTPD undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl groups yields the corresponding alcohols.
Substitution: Nucleophilic substitution reactions occur at the fluorobenzyl group.
Cyclization: Intramolecular cyclization reactions may lead to derivatives with different ring sizes.
Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction produces alcohols, while substitution leads to various derivatives.
Scientific Research Applications
FB-BTPD finds applications in diverse fields:
Organic Electronics: As a π-conjugated system, it’s used in organic semiconductors for thin-film transistors and solar cells.
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Material Science: It contributes to the development of functional materials (e.g., luminescent materials).
Mechanism of Action
The exact mechanism remains an active area of research. FB-BTPD likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
FB-BTPD stands out due to its benzothiophene-pyrimidine fusion. Similar compounds include benzothiophene derivatives and pyrimidine-based molecules, but none precisely match FB-BTPD’s structure.
Properties
Molecular Formula |
C24H16F2N2O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |
InChI Key |
IUCXXVFUAZZGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.